molecular formula C18H18N4O3S B2675802 6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole CAS No. 2034479-07-5

6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2675802
CAS No.: 2034479-07-5
M. Wt: 370.43
InChI Key: BYALLQWBGYJGAD-UHFFFAOYSA-N
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Description

6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core, which is known for its biological activity, and a piperidine moiety linked to a methoxypyrazine group, adding to its chemical versatility.

Scientific Research Applications

6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles, depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine and methoxypyrazine groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-{3-[(3-methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole stands out due to its unique combination of a benzothiazole core and a methoxypyrazine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-24-16-17(20-7-6-19-16)25-13-3-2-8-22(10-13)18(23)12-4-5-14-15(9-12)26-11-21-14/h4-7,9,11,13H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYALLQWBGYJGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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